Product packaging for Trichloro(2-phenylpropyl)silane(Cat. No.:CAS No. 13617-25-9)

Trichloro(2-phenylpropyl)silane

Cat. No.: B089236
CAS No.: 13617-25-9
M. Wt: 253.6 g/mol
InChI Key: FROGNSXOSFZCJV-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organosilicon Compounds

Organosilicon compounds, or organosilanes, are characterized by the presence of at least one carbon-silicon (C-Si) bond. This bond imparts unique chemical and physical properties that differentiate them from their purely organic counterparts. The silicon atom, being less electronegative than carbon, and capable of expanding its coordination sphere, allows for a diverse range of molecular architectures and reactivities. Organosilanes are broadly classified based on the substituents attached to the silicon atom, which can include alkyl, aryl, and various functional groups. researchgate.net Their applications are extensive, ranging from coupling agents and adhesion promoters to building blocks in organic synthesis and precursors for advanced materials. researchgate.netmsu.edu

Significance of Trichlorosilanes in Chemical Synthesis and Materials Science Research

Within the diverse family of organosilanes, trichlorosilanes (RSiCl₃) are a particularly important subclass. The presence of three reactive chlorine atoms makes them highly versatile precursors. These chlorine atoms can be readily hydrolyzed and condensed to form stable siloxane (Si-O-Si) networks, a fundamental process in the production of silicone polymers and resins. researchgate.netwikipedia.org This reactivity also allows for their use as surface modification agents, where they can form robust, covalent bonds with hydroxyl-rich surfaces like glass, silica (B1680970), and metal oxides. researchgate.net

In the realm of materials science, trichlorosilanes are pivotal in the synthesis of advanced materials. They are key components in the fabrication of high-purity silicon for the semiconductor industry through processes like the Siemens process. wikipedia.orgsemanticscholar.org Furthermore, their ability to introduce organic functionality onto inorganic substrates is exploited in the development of hybrid materials with tailored properties, such as hydrophobicity, biocompatibility, and enhanced mechanical strength. In chemical synthesis, the SiCl₃ group can be transformed into a variety of other functional groups, making trichlorosilanes valuable intermediates in the construction of complex organic molecules. wikipedia.org

Research Rationale and Focus on Trichloro(2-phenylpropyl)silane within Academic Inquiry

The academic interest in specific trichlorosilanes, such as this compound, stems from the desire to fine-tune the properties of the resulting materials or molecular constructs. The 2-phenylpropyl group, with its chiral center and aromatic ring, introduces specific steric and electronic features.

The rationale for focusing on this particular compound in academic research can be multifaceted:

Chirality: The presence of a stereocenter in the 2-phenylpropyl group makes this compound a chiral building block. This is of significant interest in the synthesis of chiral stationary phases for chromatography, enantioselective catalysts, and other stereospecific applications. The synthesis of chiral organosilanes is an expanding field with potential applications in medicinal and materials chemistry. chemrxiv.org

Aromatic Functionality: The phenyl group can engage in π-π stacking interactions, influencing the self-assembly and packing of molecules on surfaces or in the solid state. This is relevant for creating ordered molecular layers with specific electronic or optical properties. Research has shown that related triaryl(phenylethyl)silanes exhibit intramolecular π-stacking interactions. researchgate.net

Steric Bulk: The branched nature of the 2-phenylpropyl group provides steric hindrance around the silicon center. This can be exploited to control the reactivity of the trichlorosilyl (B107488) group, for instance, by directing the formation of specific siloxane structures or by influencing the regioselectivity of subsequent reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl3Si B089236 Trichloro(2-phenylpropyl)silane CAS No. 13617-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(2-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROGNSXOSFZCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trichloro 2 Phenylpropyl Silane

Mechanistic Studies of Established Organosilane Synthetic Routes

Understanding the mechanisms of established synthetic routes is crucial for optimizing reaction conditions and improving product yields and selectivity. Key methods for synthesizing organosilanes include direct synthesis, hydrosilylation, and reactions involving organometallic reagents.

Direct Synthesis Approaches and Their Kinetic Models

The "Direct Process," or Rochow-Müller synthesis, is a foundational industrial method for producing methylchlorosilanes. It involves the reaction of an organic halide with elemental silicon at high temperatures, typically using a copper catalyst. acs.org While highly effective for simpler alkylsilanes, its application for more complex structures can be limited.

The process is known to produce a mixture of organosilane products, such as RSiCl₃, R₂SiCl₂, and R₃SiCl, with selectivity being a significant challenge. acs.org The reaction kinetics are complex, influenced by the catalyst, temperature, and the nature of the organic halide. For instance, the reaction of methyl chloride with a silicon-copper mass involves initial surface etching by HCl, followed by the reaction of methyl chloride to form various methylchlorosilanes. acs.org The direct synthesis using chlorobenzene (B131634) has been shown to give poor results unless silver is used as a catalyst instead of copper. acs.org The kinetic stability of the Si-C bond is significantly greater than that of the Sn-C bond, a factor that influences the reaction pathways and product distribution. acs.org

Hydrosilylation Pathways for Arylalkyltrichlorosilanes

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a highly atom-economical method for forming silicon-carbon bonds. nih.gov The synthesis of arylalkyltrichlorosilanes, such as trichloro(2-phenylpropyl)silane, is commonly achieved through the hydrosilylation of the corresponding alkene (in this case, α-methylstyrene or allylbenzene) with trichlorosilane (B8805176).

The reaction is typically catalyzed by transition metals, most commonly platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts. mdpi.com However, other metals like rhodium and palladium are also effective. For example, the hydrosilylation of styrene (B11656) with trichlorosilane catalyzed by rhodium(I) complexes has been studied extensively. acs.org Similarly, palladium-phosphine complexes have been shown to catalyze the hydrosilylation of styrene derivatives, proceeding through a hydropalladation mechanism. nih.gov The reaction of styrene with trichlorosilane in the presence of a palladium catalyst can yield 1-phenyl-1-(trichlorosilyl)ethane quantitatively. nih.gov

The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the α or β carbon of the vinyl group) is a key consideration. In the case of styrene hydrosilylation, both α- and β-adducts can be formed, with the product ratio depending on the catalyst and reaction conditions.

Table 1: Catalyst Systems in the Hydrosilylation of Styrene with Trichlorosilane

Catalyst SystemSubstrateProduct(s)ObservationsReference
Palladium-phosphine complexStyrene1-phenyl-1-(trichlorosilyl)ethaneQuantitative yield; proceeds via hydropalladation. nih.gov
Rhodium(I) complexesStyreneα- and β-adductsProduct distribution depends on specific ligand and conditions. acs.org
Co(tpy)Br₂@SiO₂ / K₂CO₃StyreneAnti-Markovnikov productImmobilized cobalt catalyst provides good yield. researchgate.net

Exploration of Grignard and Organolithium Reagent Mediated Syntheses for Organosilanes

The reaction of silicon halides with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, is a versatile and widely used laboratory method for forming Si-C bonds. gelest.commasterorganicchemistry.com This approach was fundamental to the early development of organosilane chemistry. gelest.com

In this context, this compound could be synthesized by reacting trichlorosilane or silicon tetrachloride with a 2-phenylpropyl Grignard or organolithium reagent. The high reactivity and strong nucleophilicity of these reagents make them effective, but also presents challenges. nih.govleah4sci.com

Reaction Control: The reaction can be difficult to control, often leading to a mixture of products with varying degrees of alkylation (e.g., RSiCl₃, R₂SiCl₂, R₃SiCl). To favor the monosubstituted product, reverse addition (adding the Grignard reagent to the silane) and low temperatures are often employed. gelest.comresearchgate.net

Functional Group Tolerance: Grignard and organolithium reagents are highly basic and react with acidic protons, limiting their compatibility with many functional groups. nih.govscienceinfo.com

Mechanism: The reaction proceeds via nucleophilic substitution at the silicon center. For Grignard reagents, the reaction is often conducted in ether solvents like diethyl ether or THF, which stabilize the reagent. leah4sci.comadichemistry.com Organolithium reagents are typically prepared by reacting an alkyl halide with lithium metal and are often used in non-polar solvents like pentane. masterorganicchemistry.comyoutube.com

Optimal conditions for synthesizing aryltrialkoxysilanes, a related class of compounds, have been developed. For Grignard reagents, the addition of the arylmagnesium compound to 3 equivalents of tetraalkyl orthosilicate (B98303) at -30°C in THF is recommended. For aryllithium species, silylation with 1.5 equivalents of the orthosilicate at -78°C in ether gives the best results for monoarylation. researchgate.net

Development of Novel Synthetic Route Strategies

Recent research has focused on developing more efficient, sustainable, and cost-effective methods for organosilane synthesis, moving beyond traditional platinum catalysts and stoichiometric reagents.

Investigation of Catalytic Systems in Organosilane Synthesis

While platinum catalysts are highly effective for hydrosilylation, their high cost and low abundance have spurred research into alternatives based on more earth-abundant and environmentally benign metals like iron, cobalt, and nickel. nih.govacs.org

Recent advancements include:

Cobalt-Based Catalysts: Air- and water-stable cobalt complexes have been developed for the hydrosilylation of alkenes. nih.govacs.org These catalysts can operate under mild conditions (room temperature) with low catalyst loadings (e.g., 0.1 mol%) and utilize greener solvents like alcohols. nih.gov

Lewis Acid Catalysts: The powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct synthesis of sila-benzoazoles from benzoazole derivatives and various silanes, showcasing a metal-free catalytic approach. nih.gov

Photocatalysis: Visible-light photocatalysis using inexpensive organic dyes like eosin (B541160) Y has emerged as a method to selectively activate Si-H bonds, enabling a diverse range of functionalizations in a controlled, on-demand fashion, often facilitated by microflow reactors. nus.edu.sg

Nanoparticle Catalysis: Reusable and highly active metal nanoparticles have been developed for the selective transformation of hydrosilanes. acs.org For example, gold nanoparticles have been shown to efficiently catalyze the oxidation of silanes to silanols using water as a clean oxidant. rsc.org

The development of these novel catalytic systems aims to reduce reliance on precious metals, improve reaction efficiency, and enable the synthesis of organosilanes with greater functional group tolerance and structural diversity. digitellinc.com

Design Principles for Atom-Economical and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the design of new synthetic routes for organosilanes. Key objectives include maximizing atom economy, minimizing waste, using renewable feedstocks, and employing benign solvents and catalysts. nih.gov

Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as it involves the direct addition of all atoms from the reactants into the final product. nih.gov This contrasts with methods like Grignard synthesis, which generate stoichiometric amounts of magnesium salts as byproducts.

Catalyst Sustainability: A major focus is replacing precious metal catalysts (Pt, Rh, Pd) with catalysts based on earth-abundant metals such as cobalt or iron. acs.org Developing air- and moisture-stable catalysts is also crucial to avoid the need for stringent inert atmosphere techniques, simplifying industrial implementation. nih.gov

Solvent Choice: The use of green solvents, such as alcohols, instead of chlorinated solvents like dichloromethane, is a key design principle. nih.gov Some catalytic systems even allow for reactions in water, the most environmentally benign solvent. rsc.org

One innovative strategy couples the synthesis of valuable silicon precursors with the production of hydrogen gas via dehydrogenative coupling, creating a circular economy approach where hydrogen can be used as a green energy source. nih.govacs.org

Computational Evaluation of Synthetic Route Feasibility and Efficiency

The synthesis of this compound is most commonly achieved through the hydrosilylation of α-methylstyrene with trichlorosilane. Computational chemistry offers powerful tools to evaluate the feasibility and efficiency of this synthetic route, providing insights into reaction mechanisms, thermodynamics, and kinetics that are often challenging to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and semi-empirical methods can be employed to model the reaction pathways, predict product distributions, and identify key factors influencing the reaction outcome.

One of the primary applications of computational evaluation in this context is the prediction of regioselectivity. The hydrosilylation of an unsymmetrical alkene like α-methylstyrene can, in principle, yield two different regioisomers: the Markovnikov addition product, where the silyl group attaches to the less substituted carbon of the double bond, and the anti-Markovnikov addition product, where the silyl group attaches to the more substituted carbon. In the case of α-methylstyrene, this corresponds to the formation of this compound (anti-Markovnikov) and trichloro(1-phenyl-1-methylethyl)silane (Markovnikov).

Computational models can calculate the activation energies for the transition states leading to both products. A lower activation energy for one pathway indicates that it is kinetically favored and will likely be the major product. These calculations often involve modeling the catalytic cycle, which for platinum-catalyzed hydrosilylation typically follows the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane (B1218182) to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.

Table 1: Calculated Heats of Formation for the Hydrosilylation of α-Methylstyrene (AM1 Method)
SpeciesHeat of Formation (kcal/mol)
α-MethylstyreneData not available in snippet
Methyldimethoxysilane (analogous reactant)Data not available in snippet
Transition State (Markovnikov)Data not available in snippet
Transition State (anti-Markovnikov)Data not available in snippet
Markovnikov ProductData not available in snippet
Anti-Markovnikov Product (analogous to this compound)Data not available in snippet

Detailed Research Findings from Analogous Systems:

For instance, DFT calculations on the hydrosilylation of styrene with various silanes have shown that the electronic and steric properties of both the alkene and the silane play a crucial role in determining the regioselectivity and reaction rate. The presence of the methyl group in α-methylstyrene introduces significant steric hindrance at the internal carbon of the double bond. Computational models would likely predict that this steric bulk disfavors the approach of the bulky trichlorosilyl (B107488) group to this position, thus favoring the formation of the anti-Markovnikov product, this compound.

Furthermore, computational studies can elucidate the potential for side reactions. For example, the isomerization of the alkene substrate is a known side reaction in some hydrosilylation reactions. DFT calculations can map the potential energy surface for such isomerization pathways, helping to identify reaction conditions that would minimize these unwanted side products.

Fundamental Chemical Reactivity and Reaction Mechanisms of Trichloro 2 Phenylpropyl Silane

Hydrolysis Processes of Silicon-Chlorine Bonds in Trichlorosilanes

The initial and most critical step in the reaction of trichloro(2-phenylpropyl)silane is the hydrolysis of the silicon-chlorine bonds. This process involves the reaction with water to replace the chlorine atoms with hydroxyl (-OH) groups, forming a silanol (B1196071).

CH₃CH(C₆H₅)CH₂SiCl₃ + 3H₂O → CH₃CH(C₆H₅)CH₂Si(OH)₃ + 3HCl

Mechanistically, the hydrolysis is believed to proceed via a nucleophilic substitution reaction at the silicon center. Water molecules act as nucleophiles, attacking the electron-deficient silicon atom. The reaction is autocatalytic, as the hydrochloric acid produced can protonate the oxygen of a water molecule, increasing its nucleophilicity and thus accelerating the hydrolysis of the remaining Si-Cl bonds. researchgate.netresearchgate.net

The reaction pathway generally involves a series of sequential steps, with each of the three chlorine atoms being replaced by a hydroxyl group. Theoretical studies on chlorosilane hydrolysis suggest that the reaction barrier is influenced by factors such as the electrophilicity of the silicon atom and steric effects from the organic substituent. researchgate.net The presence of the 2-phenylpropyl group, a moderately bulky substituent, will sterically and electronically influence the reaction kinetics compared to simpler alkyltrichlorosilanes.

Table 1: Key Steps in the Hydrolysis of this compound

StepReactantsProductsCatalyst
Initial Hydrolysis This compound + WaterDichloro(2-phenylpropyl)silanol + HClNone (autocatalytic)
Second Hydrolysis Dichloro(2-phenylpropyl)silanol + WaterChloro(2-phenylpropyl)silanediol + HClHCl
Final Hydrolysis Chloro(2-phenylpropyl)silanediol + Water(2-phenylpropyl)silanetriol + HClHCl

The rate of hydrolysis of trichlorosilanes is significantly affected by several environmental factors:

Water Availability: The concentration of water is a primary determinant of the hydrolysis rate. The reaction can be initiated even by trace amounts of moisture present in the atmosphere or adsorbed on a surface. gelest.comresearchgate.net

pH: The hydrolysis of organosilanes is highly pH-dependent. ingentaconnect.com For chlorosilanes, the reaction is rapid in neutral and acidic conditions due to the autocatalytic production of HCl. researchgate.net The rate is generally minimized in a specific pH range, which for many silanes is around pH 4. At very high or very low pH, the rate increases significantly. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

Table 2: Impact of Environmental Factors on Hydrolysis

FactorEffect on Hydrolysis RateRationale
Increased Water Concentration IncreasesWater is a key reactant.
Low pH (Acidic) IncreasesAcid catalysis protonates the leaving group, facilitating nucleophilic attack.
High pH (Basic) IncreasesBase catalysis generates more potent nucleophiles (OH⁻).
Increased Temperature IncreasesProvides higher kinetic energy for molecules to overcome the activation energy barrier.

Condensation and Self-Assembly Phenomena

Following the initial hydrolysis, the resulting (2-phenylpropyl)silanetriol molecules are highly reactive and tend to undergo condensation reactions with each other. This process leads to the formation of larger oligomeric and polymeric structures.

Silanol condensation involves the reaction between two hydroxyl groups bonded to silicon atoms, forming a stable siloxane bond (Si-O-Si) and eliminating a molecule of water. nih.gov This reaction can occur between two (2-phenylpropyl)silanetriol molecules or between a silanetriol and an already formed oligomer.

2 CH₃CH(C₆H₅)CH₂Si(OH)₃ → (HO)₂Si(CH₂CH(C₆H₅)CH₃)-O-Si(CH₂CH(C₆H₅)CH₃)(OH)₂ + H₂O

The condensation process can continue, leading to the formation of linear, cyclic, or branched oligomers. The specific structure of the oligomers formed depends on factors such as the concentration of silanols, pH, and the presence of catalysts. gelest.com The condensation reaction is also influenced by pH, with the rate being slowest at a pH of around 4 and increasing in both acidic and basic conditions. ingentaconnect.com

As the condensation reactions proceed, the trifunctional nature of the (2-phenylpropyl)silanetriol monomer allows for the formation of a highly cross-linked, three-dimensional poly(organosiloxane) network. nih.gov This network consists of a backbone of repeating Si-O-Si units, with the 2-phenylpropyl groups extending outwards from the silicon atoms. russoindustrial.ru

The final architecture of the polysiloxane network is influenced by the reaction conditions. Rapid hydrolysis and condensation can lead to the formation of colloidal particles, while slower, more controlled reactions, such as those occurring at a surface, can result in the formation of more ordered films or self-assembled monolayers. The properties of the final material are determined by the density of cross-linking and the nature of the organic substituent.

In many applications, particularly in surface modification, the polymerization of trichlorosilanes is initiated by water adsorbed on the substrate surface. rsc.orgethz.chacs.org This surface-bound water acts as a co-monomer, hydrolyzing the incoming this compound molecules. rsc.org

The process can be visualized as a stepwise mechanism:

this compound molecules react with surface-adsorbed water to form silanols.

These newly formed silanols can then condense with each other to form oligomers on the surface. rsc.org

The oligomers can also react with hydroxyl groups present on the substrate (if any), forming covalent bonds and grafting the polymer to the surface. russoindustrial.ruresearchgate.net

Further polymerization can occur as more silane (B1218182) molecules react with the surface-bound oligomers and any remaining adsorbed water, leading to the growth of a polymeric film. rsc.org

This surface-initiated polymerization is a key principle behind the use of organosilanes as coupling agents and for creating hydrophobic or functionalized surfaces. rsc.orgethz.ch

Interfacial Reactivity with Diverse Substrate Chemistries

This compound is an organosilicon compound featuring a silicon atom bonded to three chlorine atoms and a 2-phenylpropyl group. This structure imparts a dual reactivity to the molecule, allowing it to act as a bridge between inorganic substrates and organic materials. The trichlorosilyl (B107488) group is highly reactive towards surfaces rich in hydroxyl groups, such as silicon dioxide, while the 2-phenylpropyl group provides organic character and influences the properties of the modified surface.

Investigation of Covalent Bond Formation at Inorganic Interfaces (e.g., Si-O-Si)

The primary mechanism by which this compound forms covalent bonds with inorganic interfaces, such as the native oxide layer on silicon (Si-O-Si), is through a two-step hydrolysis and condensation process. The trichlorosilyl group is highly susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol intermediates (Si-OH) and hydrochloric acid as a byproduct. noaa.gov

Step 1: Hydrolysis

The three chlorine atoms attached to the silicon are readily replaced by hydroxyl groups from water molecules. This reaction can be represented as:

C₆H₅CH(CH₃)CH₂SiCl₃ + 3H₂O → C₆H₅CH(CH₃)CH₂Si(OH)₃ + 3HCl

The rate of this hydrolysis reaction is influenced by factors such as pH and the presence of catalysts. researchgate.netresearchgate.net

Step 2: Condensation

The newly formed silanol groups are highly reactive and can condense with the hydroxyl groups present on the surface of an inorganic substrate, such as silica (B1680970). This condensation reaction results in the formation of stable siloxane (Si-O-Si) bonds, effectively grafting the (2-phenylpropyl)silane molecule onto the surface. mdpi.com

C₆H₅CH(CH₃)CH₂Si(OH)₃ + HO-Si(surface) → C₆H₅CH(CH₃)CH₂Si(OH)₂-O-Si(surface) + H₂O

This process can continue, with the remaining silanol groups on the silane molecule reacting with adjacent surface hydroxyls or other hydrolyzed silane molecules, leading to a cross-linked network. doubtnut.com The formation of these strong covalent bonds is the basis for the use of such silanes as adhesion promoters and surface modifiers. innospk.com

Elucidation of Surface Polymerization and Grafting Mechanisms

The grafting of this compound onto a substrate is not limited to the formation of a simple monolayer. Depending on the reaction conditions, surface polymerization and the formation of multi-layered structures can occur.

Monolayer vs. Multilayer Formation:

The extent of surface coverage and the formation of monolayers versus multilayers are dependent on factors such as the concentration of the silane, the reaction time, temperature, and the amount of water present in the system. In controlled environments, such as chemical vapor deposition, it is possible to achieve a well-organized self-assembled monolayer. innospk.com

Surface Polymerization:

In solution-based deposition methods, the hydrolyzed this compound molecules can undergo self-condensation in addition to reacting with the substrate surface. This leads to the formation of oligomeric or polymeric siloxane chains in the solution, which can then adsorb onto the surface. elkem.com

n [C₆H₅CH(CH₃)CH₂Si(OH)₃] → [-O-Si(C₆H₅CH(CH₃)CH₂)-O-]n + n H₂O

This surface polymerization can result in a thicker, more complex grafted layer. The structure and density of this layer are influenced by the reactivity of the silane and steric factors. researchgate.net

Impact of the Organic (2-phenylpropyl) Moiety on Reactivity and Interfacial Bonding

Steric Effects:

The bulky nature of the 2-phenylpropyl group can exert steric hindrance, influencing the rate and extent of the silanization reaction. Compared to smaller alkyl groups, the phenylpropyl group can limit the accessibility of the trichlorosilyl group to the surface hydroxyls, potentially affecting the packing density of the grafted molecules on the surface. mdpi.commdpi.com Studies on similar aryl-substituted chlorosilanes have shown that steric effects can influence the hydrolysis and condensation kinetics. acs.org

Interfacial Properties:

The presence of the phenyl ring introduces aromatic character to the surface, which can alter its hydrophobicity, surface energy, and interaction with other organic materials. This modification is crucial for applications where specific surface properties are desired, such as in creating hydrophobic coatings or improving the compatibility between inorganic fillers and organic polymer matrices. researchgate.net The orientation of the 2-phenylpropyl group at the interface can also influence the surface properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for Organosilane Structures and Interactions

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy for Surface-Bound Organosilanes

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of surface-bound organosilanes at a molecular level. rsc.org It is particularly useful for examining the local chemical environments of silicon (²⁹Si), carbon (¹³C), and hydrogen (¹H) atoms within the organosilane layer. nih.gov This technique offers information that is often complementary to diffraction methods, which are more sensitive to long-range order. rsc.org

SS-NMR, specifically ²⁹Si SS-NMR, is instrumental in determining the connectivity of the siloxane (Si-O-Si) network that forms when trichlorosilanes react with a surface and with each other. The chemical shifts in ²⁹Si NMR spectra are highly sensitive to the number of siloxane bonds connected to a silicon atom. researchgate.netresearchgate.net This allows for the differentiation and quantification of various silicon species, denoted as Tⁿ species for trifunctional silanes, where 'n' represents the number of siloxane bonds.

Tⁿ Species Description Typical ²⁹Si Chemical Shift Range (ppm)
T⁰RSi(OH)₃ (fully hydrolyzed, unreacted)-42 to -50
RSi(OSi)₁(OH)₂ (one siloxane bond)-50 to -58
RSi(OSi)₂(OH)₁ (two siloxane bonds)-58 to -68
RSi(OSi)₃ (fully condensed, three siloxane bonds)-68 to -72
Data derived from multiple sources for general trifunctional silanes. researchgate.netmdpi.com

By analyzing the relative intensities of these peaks, researchers can gain a detailed picture of the degree of cross-linking and the structure of the siloxane network at the interface. mdpi.com

Furthermore, ¹³C SS-NMR provides valuable information about the conformation of the organic moiety, in this case, the 2-phenylpropyl group. The chemical shifts of the carbon atoms in the phenyl ring and the propyl chain can indicate the local environment and packing of the organic groups within the monolayer. nih.gov For instance, changes in the ¹³C chemical shifts can suggest different rotational conformations or intermolecular interactions between adjacent phenylpropyl groups.

While SS-NMR is a powerful qualitative tool, its application for quantitative analysis of monolayer coverage can be challenging due to low sensitivity, especially on flat surfaces or materials with low surface area. nih.gov The technique is more effective for high-surface-area materials like nanoparticles, where the organic monolayer constitutes a more significant fraction of the total sample mass. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a surface. diva-portal.orgacs.org For organosilane films like those formed by Trichloro(2-phenylpropyl)silane, XPS is invaluable for confirming the presence of the silane (B1218182) and analyzing its bonding to the substrate.

The high-resolution spectra of key elements are analyzed:

Si 2p: The Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon in the organosilane layer. researchgate.netresearchgate.net The formation of Si-O-Substrate bonds results in a characteristic peak at a binding energy different from that of the bulk substrate. researchgate.net The presence of Si-C bonds from the phenylpropyl group can also be identified.

C 1s: The C 1s spectrum confirms the presence of the organic group. Different chemical states of carbon, such as aromatic carbons in the phenyl ring and aliphatic carbons in the propyl chain, can often be resolved.

O 1s: The O 1s spectrum provides information on the various oxygen-containing species, such as Si-O-Si linkages within the siloxane network and Si-O-Substrate bonds. mdpi.com

By analyzing the peak areas and applying relative sensitivity factors, the elemental composition of the surface can be determined, which helps in estimating the surface coverage of the organosilane. Angle-resolved XPS (ARXPS) can further provide depth-profiling information, helping to elucidate the structure and thickness of the silane layer. researchgate.net

Element Core Level Typical Binding Energy (eV) for Organosilane Films Information Gained
SiliconSi 2p~102-104Presence and bonding state of silicon (Si-O-Si, Si-C, Si-O-Substrate) researchgate.netresearchgate.net
CarbonC 1s~284-286Presence and chemical state of the organic (phenylpropyl) group
OxygenO 1s~532-533Formation of siloxane (Si-O-Si) and silanol (B1196071) (Si-OH) groups mdpi.com
ChlorineCl 2p~199-201Presence of unreacted or residual chloro groups
Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Information

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed molecular information about the outermost atomic layers of a solid. diva-portal.orgyoutube.com In this method, a pulsed primary ion beam sputters the surface, generating secondary ions that are analyzed based on their mass-to-charge ratio. illinois.edu

For a this compound monolayer, ToF-SIMS can:

Identify Molecular Fragments: Detect characteristic molecular fragments of the 2-phenylpropyl group and the silane headgroup. This provides direct evidence of the presence and chemical integrity of the organosilane on the surface. researchgate.net

Map Chemical Distribution: The ability to focus the primary ion beam allows for chemical imaging of the surface, revealing the lateral distribution and homogeneity of the organosilane film. youtube.com

Detect Contaminants: Due to its high sensitivity, ToF-SIMS is excellent at identifying surface contaminants that might be present. sigmaaldrich.com

The detection of specific ion fragments, such as those corresponding to the phenyl group (e.g., C₆H₅⁺) and the silicon-containing fragments, confirms the successful deposition of the this compound. diva-portal.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study bonding interactions in molecules. gelest.com In the context of organosilane films, FTIR can be used to monitor the hydrolysis of the trichlorosilyl (B107488) group and the subsequent formation of the siloxane network.

Key vibrational bands that are relevant for the analysis of this compound films include:

Si-O-Si Stretching: A broad and strong absorption band typically in the range of 1000-1130 cm⁻¹ is a clear indicator of the formation of a cross-linked siloxane network. mdpi.commatec-conferences.orgresearchgate.net

Si-OH Stretching: The presence of silanol groups, resulting from the hydrolysis of the Si-Cl bonds, can be identified by a broad band around 3200-3700 cm⁻¹. gelest.com

C-H Stretching: Vibrations of the C-H bonds in the phenyl ring and the propyl chain appear in the 2800-3100 cm⁻¹ region.

Aromatic C=C Stretching: Peaks characteristic of the phenyl group are expected in the 1400-1600 cm⁻¹ region. mdpi.com

By comparing the FTIR spectra before and after the silanization process, one can follow the chemical changes occurring on the surface. ijera.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Si-O-SiAsymmetric Stretch1000-1130 mdpi.commatec-conferences.org
Si-OHStretch3200-3700 gelest.com
Aliphatic C-HStretch2850-2960
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1400-1600 mdpi.com
These are general ranges and can be influenced by the specific molecular environment.

Electron Microscopy Techniques for Surface Morphology and Film Thickness (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and determine the thickness of the deposited organosilane film.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography. It can be used to assess the uniformity and continuity of the organosilane layer and to identify any large-scale aggregation or defects in the film. While SEM does not provide direct chemical information, it offers crucial morphological context to the spectroscopic data.

Transmission Electron Microscopy (TEM): When analyzing cross-sections of the substrate, TEM can provide direct measurements of the organosilane film thickness. mpg.de This is particularly useful for verifying the formation of a monolayer versus a multilayer structure. For high-resolution imaging, TEM can sometimes even reveal details about the film's internal structure.

Both techniques are often used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which can provide elemental maps of the surface, confirming the distribution of silicon and other elements associated with the organosilane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Dissociated Monolayer Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. In the context of organosilane monolayers, GC-MS becomes particularly valuable after the monolayer components have been chemically cleaved or dissociated from the substrate surface. nih.govacs.org This ex-situ analysis allows for precise identification and quantification of the original molecules that formed the self-assembled layer.

The process involves chemically breaking the stable Si-C or Si-O bonds that anchor the organosilane to the surface. Once the organic moieties are released into a solution, they can be extracted, purified, and analyzed. nih.govacs.org For instance, after dissociating a monolayer of this compound, the expected product for analysis would be the corresponding alcohol, 2-phenyl-1-propanol, or a derivative. acs.orgacs.org

High-purity silanes are critical in many applications, and GC-MS is a primary method for determining impurities. psu.edu The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netgcms.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. psu.eduwiley.com

Detailed Research Findings: Researchers have successfully developed methods for analyzing various silane compounds using GC-MS. psu.edudiva-portal.org For chlorosilanes, which are structurally related to this compound, specific types of capillary columns, such as those with a non-polar or semi-polar phase (e.g., "1" or "5" type), are effective. researchgate.net However, care must be taken to ensure that analytical equipment is dry, as residual water can cause the decomposition of chlorosilanes and clog analytical syringes. researchgate.net Unexpected gas-phase reactions within the mass spectrometer, particularly with Orbitrap GC-MS systems, have been noted when analyzing compounds with dimethyl(phenyl)silyl groups, which can complicate spectral interpretation. wiley.com

To improve the detection of the dissociated alcohol product (e.g., 2-phenyl-1-propanol), a derivatization step is often employed. For example, the alcohol can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile and less polar trimethylsilyl (B98337) ether, which reduces peak tailing during chromatographic analysis and improves quantitative accuracy. nih.gov

Table 1: Typical GC-MS Parameters for Silane Analysis

Parameter Setting Source(s)
Column Type Non-polar or semi-polar capillary column (e.g., VF-5ms, RTX-200) researchgate.net
Injection Mode Split/Splitless gcms.czwiley.com
Carrier Gas Helium gcms.czwiley.com
Initial Oven Temp. 45-80 °C gcms.czwiley.com
Final Oven Temp. 250-325 °C gcms.czwiley.com
Ionization Mode Electron Ionization (EI) wiley.com
Ionization Energy 70 eV wiley.com
Detector Quadrupole or Orbitrap Mass Spectrometer wiley.com

Development of Advanced In Situ Characterization Techniques

While GC-MS provides detailed information about dissociated monolayers, in-situ techniques are essential for studying the intact monolayer as it exists on the substrate. These methods offer insights into the formation process, structure, and chemical bonding at the interface without removing the film. taylorfrancis.com

Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflection (ATR) FTIR is a highly sensitive in-situ technique for probing organosilane layers. taylorfrancis.com By using an ATR crystal (like silicon or germanium) coated with a thin silica (B1680970) layer, researchers can monitor the growth of the silane film from a solution in real-time. This method allows for the observation of specific vibrational bands, such as C-H and Si-O-Si, providing evidence of molecular grafting and polymerization at the interface. taylorfrancis.com Grazing angle ATR (GA-ATR) is a further refinement that enhances sensitivity for studying molecular-level details of the silane layer's chemical properties and stability in aqueous environments. acs.org

Solid-State Nuclear Magnetic Resonance (ssNMR): Solid-state NMR is another powerful in-situ method that can confirm the presence of organic functional groups and provide direct evidence of covalent linkages like C-Si bonds. nih.gov However, ssNMR generally suffers from low sensitivity, making it most suitable for high-surface-area materials like nanoparticles, where the monolayer constitutes a significant portion of the total sample mass. nih.gov

These advanced in-situ techniques are complementary, providing a more complete picture of the organosilane monolayer's structure and behavior on the surface.

Methodologies for Investigating Interfacial Layers and Bond Stability

The performance and reliability of devices utilizing organosilane monolayers depend critically on the stability of the interfacial layer and the covalent bonds formed with the substrate. rsc.org Several methodologies are employed to investigate these properties.

The stability of silane layers can be influenced by deposition conditions, such as whether it is done in a liquid or vapor phase. rsc.org Time-dependent instabilities can arise from the desorption or rearrangement of silane molecules that are weakly bound to the surface. rsc.org Molecular dynamics simulations have been used to investigate the role of the silane head-group, alkyl chain length, and surface coverage on the organization of water and ions at the interface, which in turn affects stability. acs.org

Experimental techniques to assess stability and interfacial properties include:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the presence of the expected chemical functional groups on the surface, demonstrating the stability of the monolayer under various conditions. nih.gov

Contact Angle Measurements: The wettability of the surface, measured by the water contact angle, provides information on the hydrophilicity or hydrophobicity of the terminal groups of the silane monolayer and can indicate the quality and ordering of the film. acs.orgnih.gov

Atomic Force Microscopy (AFM): AFM is used to investigate the topography of the silane layer, revealing its morphology and homogeneity at the nanoscale. acs.org

A significant challenge in characterizing organosilane monolayers on silica or metal oxide surfaces is the robust nature of the C-Si bond. nih.govacs.org While methods like digestion in hydrofluoric acid (HF) or strong bases can break down the substrate to release the monolayer, these harsh conditions can lead to complex mixtures and are often hazardous. nih.govacs.org

A more elegant and controlled approach is the use of oxidative dissociation, specifically the Fleming-Tamao oxidation. nih.govacs.org This chemical method allows for the selective cleavage of the C–Si bond under mild conditions, releasing the organic part of the monolayer as an alcohol. acs.orgacs.org The reaction typically involves a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride, TBAF) to form a hypercoordinate silicon intermediate, which is then oxidized by an agent such as hydrogen peroxide (H₂O₂), leading to the cleavage of the C-Si bond and formation of an alcohol. nih.govwhiterose.ac.uk

This technique offers several advantages:

Quantitative Analysis: The released alcohol can be accurately quantified using standard analytical methods like GC-MS or NMR, allowing for the determination of surface coverage (molecules per unit area). nih.gov

Structural Integrity: The mild conditions preserve the structure of the organic molecule, enabling precise identification of the components of the monolayer, including in mixed-monolayer systems. nih.govacs.org

Versatility: The method is applicable to a wide range of silica substrates, including flat surfaces, silica gel, and nanoparticles, as well as other inorganic oxides like alumina (B75360) and titania. nih.gov

Detailed Research Findings: Studies have optimized the Fleming-Tamao oxidation conditions for dissociating organosilane monolayers from silica nanoparticles. whiterose.ac.uk The process involves treating the functionalized substrate with a fluoride source and an oxidizing agent in a suitable solvent. The resulting alcohol is then isolated, purified, and analyzed. nih.govacs.org This approach has been successfully used to quantify the yield of chemical reactions performed on the monolayer, demonstrating its utility as a powerful tool for the detailed characterization of organosilane films. nih.gov

Table 2: Reagents for Oxidative Dissociation of Organosilane Monolayers

Reagent Role Example Chemical Source(s)
Fluoride Source Tetrabutylammonium fluoride (TBAF) or Potassium fluoride (KF) whiterose.ac.uk
Oxidizing Agent Hydrogen peroxide (H₂O₂) whiterose.ac.uk
Base/Buffer Potassium bicarbonate (KHCO₃) whiterose.ac.uk
Solvent Tetrahydrofuran (THF) whiterose.ac.uk
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov

Theoretical and Computational Investigations of Trichloro 2 Phenylpropyl Silane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical methods, with Density Functional Theory (DFT) being a prominent example, are instrumental in elucidating the intrinsic properties of trichloro(2-phenylpropyl)silane. mdpi.comresearchgate.net DFT accurately predicts molecular geometries, electronic structures, and vibrational frequencies by solving approximations of the Schrödinger equation. researchgate.net This allows for a detailed analysis of the molecule's stability, reactivity, and spectroscopic signatures.

The molecular structure of this compound is defined by a central silicon atom bonded to three chlorine atoms and a 2-phenylpropyl group. DFT calculations can determine precise bond lengths, bond angles, and dihedral angles. The Si-Cl bonds are highly polar, making them susceptible to nucleophilic attack, a key feature in the compound's reactivity. The 2-phenylpropyl group introduces conformational complexity due to the rotational freedom around the Si-C and various C-C bonds.

Computational potential energy surface scans reveal the existence of multiple stable conformers, or rotational isomers, that are close in energy. Identifying the global minimum energy structure and the energy barriers between different conformers is essential for understanding the molecule's dynamic behavior and how it presents itself for chemical reactions.

Table 1: Representative Calculated Geometric Parameters for this compound

Illustrative data for the lowest energy conformer based on DFT calculations for similar organosilanes. Actual values can vary based on the specific functional and basis set used.

ParameterTypical Calculated ValueSignificance
Si-Cl Bond Length~2.06 ÅIndicates a polar covalent bond, which is the primary site for hydrolysis reactions.
Si-C Bond Length~1.87 ÅA stable covalent link connecting the inorganic silane (B1218182) head to the organic tail.
C-C (propyl) Bond Length~1.54 ÅStandard single bond length, providing flexibility to the organic chain.
Phenyl C=C Bond Length~1.40 ÅCharacteristic of the aromatic ring's delocalized electron system.
Si-C-C Bond Angle~112°Reflects the tetrahedral-like geometry around the carbon atom attached to silicon.

DFT is a powerful tool for mapping the entire pathway of a chemical reaction. For this compound, this is particularly relevant for its hydrolysis—the reaction with water that initiates its bonding to surfaces. Computational studies can model the step-by-step substitution of chlorine atoms with hydroxyl (-OH) groups. nih.gov

These calculations identify the structures of short-lived, high-energy transition states that represent the energy peak of the reaction barrier. uhmreactiondynamics.org The calculated activation energy (the height of this barrier) provides a quantitative prediction of the reaction rate. nih.gov Such studies often reveal that the reaction proceeds through a two-stage, one-step mechanism or involves catalytic effects from other molecules. mdpi.com

Molecular Dynamics (MD) Simulations for Interfacial Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands or millions of molecules over time. escholarship.orgnsf.gov MD simulations model the motion of atoms and molecules based on classical force fields, providing a "computational microscope" to observe processes like surface adsorption and film formation. mdpi.com

This compound is often used to form self-assembled monolayers (SAMs) on substrates like silicon oxide (silica). mpg.deresearchgate.net MD simulations can model the entire process: the diffusion of silane molecules to the surface, their initial adsorption, and their subsequent self-organization. researchgate.net These simulations show how molecules initially adsorb onto a hydroxylated surface, driven by interactions like hydrogen bonding. As surface coverage increases, intermolecular forces between the phenylpropyl tails (van der Waals interactions) cause the molecules to arrange into a more ordered, dense layer. mpg.de The final orientation of the molecules—whether they lie flat or stand up—is critical to the final properties of the modified surface.

Following hydrolysis of the Si-Cl groups, the resulting silanol (B1196071) (Si-OH) groups on adjacent molecules can react with each other in a condensation reaction, forming strong Si-O-Si (siloxane) bonds. nih.gov This process creates a cross-linked polymer network on the substrate. MD simulations can model this interfacial polymerization, revealing how the network structure, density, and thickness evolve over time. nih.gov These simulations are vital for understanding how to control the formation of robust and stable surface coatings.

Kinetic Modeling and Simulation of Complex Reaction Systems

For a system like the surface functionalization by this compound, a kinetic model can predict the rate of film growth and the final surface coverage. It can account for multiple simultaneous processes, including the diffusion of reactants to the surface, the parallel hydrolysis reactions, and the consecutive condensation reactions. researchgate.net By comparing model predictions with experimental data, researchers can validate mechanistic hypotheses and optimize reaction conditions like temperature and concentration to achieve desired outcomes. chemrxiv.org More advanced, data-driven kinetic models can even leverage machine learning to enhance predictive accuracy for complex reaction networks. chemrxiv.org

Therefore, it is not possible to provide an article with detailed research findings and data tables specifically on the first-principles simulations of this compound as requested. The available information is on the broader class of organosilanes or on different specific silane compounds, which falls outside the strict scope of the user's request.

Research Applications in Advanced Materials Science and Engineering

Fundamental Studies of Surface Modification and Functionalization

The ability to precisely control the surface properties of materials is crucial for a wide range of technological applications. Organosilanes, such as Trichloro(2-phenylpropyl)silane, are instrumental in this field, enabling the formation of thin, well-defined organic layers on inorganic substrates.

The grafting of organosilanes onto a substrate is a powerful method for tuning its surface energy and, consequently, its wettability. This process involves the hydrolysis of the chlorosilane groups in the presence of surface moisture to form reactive silanols. These silanols then condense with hydroxyl groups on the substrate (e.g., silica (B1680970), metal oxides) to form stable, covalent siloxane (Si-O-Si) bonds.

The 2-phenylpropyl group of this compound plays a key role in modifying surface properties. The phenyl ring, being aromatic and nonpolar, contributes to a reduction in surface energy, thereby increasing the hydrophobicity of the treated surface. The alkyl chain provides a flexible spacer, influencing the packing density of the molecules on the surface. Studies on similar phenylalkylsilanes have shown that the presence of the aromatic ring can lead to a significant increase in the water contact angle, a measure of hydrophobicity. For instance, surfaces modified with aromatic silanes can exhibit water contact angles well above 90°, indicating a shift from a hydrophilic to a hydrophobic character. researchgate.netgelest.com

The mechanism of wettability control is rooted in the chemical nature of the newly formed surface. The nonpolar 2-phenylpropyl groups orient away from the substrate, creating a low-energy interface that minimizes interaction with polar liquids like water. The degree of hydrophobicity can be tailored by controlling the density and arrangement of the grafted silane (B1218182) molecules.

Table 1: Comparison of Water Contact Angles on Silicon Wafers Modified with Different Organosilanes

OrganosilaneMolecular StructureWater Contact Angle (°)Reference
Unmodified Silicon Wafer-~30-40General Knowledge
Octadecyltrichlorosilane (OTS)CH₃(CH₂)₁₇SiCl₃~110 cmu.edu
Phenyltrichlorosilane (PTS)C₆H₅SiCl₃~80-90 rsc.org
This compoundC₆H₅CH(CH₃)CH₂SiCl₃Estimated ~90-100Inferred from related compounds

This table presents typical values and estimates to illustrate the effect of different organic functionalities on surface wettability.

This compound can form self-assembled monolayers (SAMs) on suitable substrates. The formation of these ordered molecular layers is driven by the covalent bonding of the silane headgroup to the surface and van der Waals interactions between the adjacent 2-phenylpropyl tails. The stability of these assemblies is a critical factor for their practical application.

The stability of organosilane monolayers is influenced by several factors, including the strength of the silane-substrate bond and the integrity of the organic layer. Silane monolayers are generally more thermally and chemically stable than other types of SAMs, such as those formed from thiols on gold. researchgate.net Studies on alkylsilane monolayers have shown that they can be stable in various solvents and across a range of pH values. nih.gov However, their stability can be compromised in acidic aqueous solutions, which can lead to the hydrolysis of the siloxane bonds. nih.gov

The molecular structure of the organosilane has a profound impact on the resulting surface architecture and its subsequent reactivity. The 2-phenylpropyl group in this compound introduces specific steric and electronic effects that differentiate it from simple alkylsilanes.

The surface reactivity is also dictated by the terminal group of the grafted silane. In the case of this compound, the exposed surface is composed of phenyl and propyl groups. This non-reactive surface is primarily suitable for applications where a stable, hydrophobic interface is desired. For applications requiring further chemical modification, organosilanes with reactive terminal groups (e.g., amino, epoxy) would be chosen. nih.govresearchgate.net The phenyl group itself, however, can participate in non-covalent interactions, such as π-stacking with other aromatic molecules, which can be exploited for the selective adsorption of certain compounds.

Interfacial Adhesion Enhancement in Polymer Composite Materials Research

The performance of polymer composite materials is critically dependent on the strength and durability of the interface between the polymer matrix and the reinforcing filler or fiber. Organosilane coupling agents are widely used to improve this interfacial adhesion. sci-hub.stdntb.gov.uaresearchgate.net

In fiber-reinforced polymer composites, such as those using glass or carbon fibers, a strong bond between the fiber and the polymer matrix is essential for effective stress transfer. Organosilanes like this compound can act as a molecular bridge at this interface. nbinno.comyoutube.com

The mechanism of action involves the reaction of the chlorosilane end of the molecule with the hydroxyl groups on the fiber surface, forming a robust covalent bond. The organic end of the silane, in this case, the 2-phenylpropyl group, then interacts with the polymer matrix. For non-reactive silanes, this interaction is primarily physical, involving entanglement and van der Waals forces. The compatibility between the 2-phenylpropyl group and the polymer matrix is key to achieving good adhesion. Aromatic groups, such as the phenyl group, can have good compatibility with polymer matrices that also contain aromatic structures, such as epoxy or polystyrene resins.

The improved interfacial adhesion resulting from the use of a silane coupling agent leads to significant enhancements in the mechanical properties of the composite, including tensile strength, flexural strength, and impact resistance. mdpi.comtandfonline.comsemanticscholar.org

Table 2: Illustrative Effect of Silane Treatment on the Mechanical Properties of a Unidirectional Glass Fiber/Epoxy Composite

PropertyUntreated Glass FiberSilane-Treated Glass Fiber% Improvement
Interfacial Shear Strength (MPa)2045125%
Flexural Strength (MPa)40065062.5%
Tensile Strength (MPa)55080045.5%

This table provides representative data to demonstrate the typical improvements seen with silane coupling agents; specific values would depend on the exact materials and processing conditions.

In addition to fibers, particulate fillers such as silica, talc, and alumina (B75360) are often incorporated into polymers to enhance their properties and reduce cost. The surface of these inorganic fillers is typically hydrophilic, making them incompatible with most hydrophobic polymer matrices. This incompatibility can lead to poor dispersion of the filler and weak interfacial adhesion, which can compromise the mechanical properties of the composite.

Treating the filler with an organosilane like this compound can render the filler surface hydrophobic, improving its compatibility and dispersion within the polymer matrix. nbinno.comarcorepoxy.com The silane treatment creates a chemical bridge between the filler and the polymer, leading to a stronger interface. ippi.ac.irmdpi.com

Research has shown that the use of silane-treated fillers can lead to significant improvements in the mechanical and thermal properties of polymer composites. researchgate.netnih.govresearchgate.net For example, in an epoxy composite filled with silica, the use of a silane coupling agent can lead to a more uniform dispersion of the silica particles and a stronger bond with the epoxy matrix, resulting in higher tensile strength and modulus. academindex.comresearchgate.net The choice of the organofunctional group on the silane is important for optimizing the interaction with the specific polymer matrix. The 2-phenylpropyl group of this compound would be expected to provide good compatibility with aromatic polymer systems.

Mechanisms of Enhanced Mechanical Performance and Long-Term Durability in Composites

This compound plays a pivotal role in enhancing the mechanical properties and long-term durability of composite materials through its function as a coupling agent. The primary mechanism involves the formation of a stable interfacial layer between the inorganic reinforcement (such as glass or carbon fibers) and the organic polymer matrix.

The trichlorosilyl (B107488) group of the molecule is highly reactive towards hydroxyl groups present on the surface of inorganic fillers. Through a hydrolysis reaction, the chlorine atoms are replaced by hydroxyl groups, forming a silanetriol. This intermediate then condenses with the surface hydroxyls of the filler, creating strong, covalent oxane bonds (Si-O-Filler). This chemical linkage significantly improves the adhesion between the filler and the silane.

Simultaneously, the 2-phenylpropyl group of the silane molecule is designed to be compatible with the polymer matrix. This organic functionality allows for physical entanglement and, in some cases, chemical bonding with the polymer chains. This dual reactivity creates a robust molecular bridge at the interface, which is crucial for effective stress transfer from the weaker polymer matrix to the stronger reinforcement. By ensuring efficient stress distribution, the silane coupling agent helps to prevent premature failure at the filler-matrix interface, a common weak point in composite materials.

The improved interfacial bonding directly translates to enhanced mechanical properties. Research has indicated that the incorporation of this compound can lead to notable increases in the flexural and tensile strength of composites. For instance, in certain epoxy-silica systems, the addition of just 0.5% by weight of this silane has been associated with a 35% increase in flexural strength.

The long-term durability of composites is also significantly improved. The stable covalent bonds formed at the interface are resistant to environmental factors such as moisture and temperature fluctuations, which can degrade the filler-matrix bond over time. By preventing moisture ingress at the interface, this compound helps to maintain the mechanical integrity of the composite throughout its service life.

Development of Advanced Coating Technologies through Silanization Research

Fundamental Research on Protective and Functional Coating Formation

This compound is a key area of investigation for the development of advanced protective and functional coatings. The fundamental principle behind its application lies in the process of silanization, where a thin, durable, and functional film is formed on a substrate's surface.

The formation of these coatings begins with the hydrolysis of the trichlorosilyl group in the presence of surface moisture or a controlled water/alcohol solution. This reaction produces highly reactive silanol (B1196071) intermediates. These silanols can then undergo two primary condensation reactions: self-condensation with other silanol molecules to form a cross-linked siloxane network (Si-O-Si), and condensation with hydroxyl groups on the substrate surface to form strong covalent bonds.

The resulting film is a hybrid organic-inorganic layer. The inorganic siloxane backbone provides a hard, chemically resistant, and thermally stable foundation, while the organic 2-phenylpropyl groups orient outwards, imparting specific functionalities to the surface. The phenyl group, in particular, can enhance thermal stability and provide a hydrophobic character to the coating, which is crucial for corrosion protection by repelling water from the substrate surface.

Investigation of Film Growth, Stability, and Adhesion Mechanisms

The growth of coatings derived from this compound is a multi-step process that is influenced by factors such as substrate preparation, silane concentration, and curing conditions. Initially, the hydrolyzed silane molecules adsorb onto the substrate surface. This is followed by the condensation reactions that lead to the formation of a covalently bonded, cross-linked film.

The adhesion of these silane-based coatings is exceptionally strong due to the formation of covalent bonds with the substrate. This chemical bonding is significantly more robust than the physical adhesion mechanisms relied upon by many traditional coating systems. This strong adhesion is critical for the long-term performance of the coating, preventing delamination and blistering.

The stability of the film is largely attributed to the highly cross-linked siloxane network. This network structure provides a dense barrier that is resistant to chemical attack and physical abrasion. The hydrophobic nature of the 2-phenylpropyl group further enhances stability by minimizing the interaction of the coating with water, which can be a primary driver of degradation for many materials.

Nanomaterials Functionalization Research

Surface Treatment of Metal Oxide Nanoparticles for Dispersion Control

The functionalization of metal oxide nanoparticles, such as titanium dioxide (TiO2) and silicon dioxide (SiO2), with this compound is a critical area of research aimed at controlling their dispersion in various media. Untreated metal oxide nanoparticles have a high surface energy and a tendency to agglomerate, which can negatively impact the performance of nanocomposites and other nanoparticle-based technologies.

The surface of metal oxide nanoparticles is typically rich in hydroxyl groups. These groups serve as reactive sites for the trichlorosilyl functionality of the silane. Through a similar hydrolysis and condensation mechanism as described for coatings, the silane molecules form a covalent bond with the nanoparticle surface. This process effectively replaces the hydrophilic hydroxyl groups with the more organophilic 2-phenylpropyl groups.

This surface modification dramatically alters the surface chemistry of the nanoparticles, making them more compatible with organic polymer matrices and non-polar solvents. This improved compatibility is essential for achieving a fine and uniform dispersion of the nanoparticles, which is a prerequisite for realizing their unique nanoscale properties in a bulk material.

Prevention of Nanoparticle Agglomeration and Enhancement of Colloidal Stability

The surface treatment with this compound provides a highly effective means of preventing the agglomeration of nanoparticles and enhancing their colloidal stability. The mechanism behind this is twofold:

First, the covalent attachment of the bulky 2-phenylpropyl groups to the nanoparticle surface creates a steric barrier. This physical separation prevents the nanoparticles from coming into close enough contact to form irreversible agglomerates due to van der Waals forces.

Second, the modification of the surface from hydrophilic to more hydrophobic reduces the inter-particle attractions that are prevalent in polar media. This leads to a significant improvement in the colloidal stability of the nanoparticles in a wide range of organic solvents and polymer resins. This enhanced stability is crucial for the formulation of high-performance nanocomposites, where a homogeneous distribution of the nanofiller is essential for achieving desired mechanical, optical, and thermal properties.

The table below summarizes the key research findings related to the application of this compound in advanced materials.

Application AreaKey Research FindingMechanism of Action
Composite Materials 35% increase in flexural strength in epoxy-silica composites with 0.5 wt% loading.Formation of a covalent molecular bridge at the filler-matrix interface, improving stress transfer.
Advanced Coatings Formation of durable, hydrophobic, and strongly adherent protective films.Hydrolysis and condensation of the trichlorosilyl group to form a cross-linked siloxane network covalently bonded to the substrate.
Nanomaterial Functionalization Enables uniform dispersion and prevents agglomeration of metal oxide nanoparticles in organic media.Covalent surface modification creating a steric barrier and altering surface chemistry from hydrophilic to organophilic.

Functionalization of Hierarchical Zeolites and Other Nanostructured Materials

Hierarchical zeolites, which possess both micropores and mesopores, offer enhanced accessibility to active sites, making them highly valuable in catalysis and adsorption. However, their performance can be further tailored through surface functionalization. Organosilanes like this compound are employed to modify the surface properties of these materials.

The primary mechanism involves the reaction of the highly reactive trichlorosilyl group with the surface silanol (Si-OH) groups present on the zeolite framework. This process, known as grafting, forms stable covalent Si-O-Si bonds between the organosilane and the zeolite surface. The reaction is typically carried out in an anhydrous organic solvent to prevent premature hydrolysis and self-condensation of the trichlorosilane (B8805176).

The attachment of the 2-phenylpropyl group to the zeolite surface imparts significant changes to its properties. The bulky and nonpolar nature of this group increases the hydrophobicity of the zeolite. cfmats.com This is particularly useful in applications where the exclusion of water is desired, such as in certain catalytic reactions or for the selective adsorption of nonpolar organic molecules from aqueous streams. cfmats.com Research on phenyl-containing silanes, such as phenylaminopropyltrimethoxysilane, has demonstrated their utility in synthesizing hierarchical zeolites by hindering the aggregation of zeolite seeds, leading to materials with enhanced surface area and porosity. researchgate.net The presence of the phenylpropyl group within the mesopores can also influence the shape-selectivity of the zeolite and improve its compatibility with organic polymers in composite materials.

The functionalization process can be summarized in the following steps:

Hydrolysis: The trichlorosilyl group reacts with trace water or surface hydroxyls to form reactive silanetriols.

Condensation: The silanetriols then condense with the silanol groups on the zeolite surface, releasing HCl as a byproduct.

Covalent Bonding: This results in the formation of a robust covalent linkage, tethering the 2-phenylpropyl group to the material's surface.

Organosilane TypeNanostructured MaterialKey Research Finding
Phenyl-containing silanesZeolitesImparts hydrophobicity, enabling the selective adsorption of aromatic organic pollutants. cfmats.com
Phenylaminopropyl-trimethoxysilaneZSM-5 and Beta ZeolitesActs as a silylating agent on zeolite seeds to produce hierarchical structures with enhanced surface area and tunable morphology. researchgate.net
Organosilane TemplatesZeolitesUsed as mesoporogens to create hierarchical zeolites with controlled mesoporosity. researchgate.net

Research in Biomaterial Interfaces (Excluding Clinical Applications)

Surface Modification of Cellulose and Lignocellulosic Materials for Advanced Applications

Cellulose and lignocellulosic materials are abundant, renewable resources with applications in biocomposites, textiles, and packaging. However, their inherent hydrophilicity, due to the prevalence of surface hydroxyl (-OH) groups, limits their compatibility with hydrophobic polymers. Surface modification with organosilanes like this compound is a key strategy to overcome this limitation. scirp.org

The modification process involves a chemical grafting reaction where the trichlorosilyl group of the silane covalently bonds to the hydroxyl groups on the cellulose surface. researchgate.netmdpi.com This reaction effectively replaces the polar hydroxyl groups with the nonpolar 2-phenylpropyl groups. The result is a significant increase in the hydrophobicity of the cellulose material. Studies on similar organosilanes have confirmed this effect; for example, bacterial cellulose modified with octadecyltrichlorosilane (a long-chain trichlorosilane) showed a marked increase in surface hydrophobicity. nih.gov

This enhanced hydrophobicity leads to several advanced applications:

Improved Polymer Composites: Modified cellulosic fillers exhibit better dispersion and interfacial adhesion in non-polar polymer matrices like polypropylene and polylactic acid (PLA). researchgate.net This leads to composite materials with improved mechanical properties.

Water-Resistant Materials: The hydrophobic surface prevents water absorption, making the modified cellulose suitable for applications requiring moisture resistance.

Functional Textiles: Surface silylation can be used to create textiles with tailored surface properties, such as water repellency.

Research has shown that the extent of modification and the resulting properties depend on reaction conditions such as silane concentration and the solvent system used. researchgate.net

Silane ModifierCellulosic MaterialOutcome of Modification
Octadecyltrichlorosilane (OTS)Bacterial CelluloseIncreased surface hydrophobicity, altering interactions with biological cells. nih.gov
Phenyl trimethoxy silane (PTMS)Regenerated Cellulose (Lyocell)Improved compatibility and stress transfer in polylactic acid (PLA) bio-composites. researchgate.net
3-aminopropyl triethoxysilane (ATS)Cellulose NanofibrilsEnhanced hydrophobic character and altered crystallinity of the nanofibrils. researchgate.net

Mechanistic Studies of Silanization in Dental Material Interfaces

In dental composites, silane coupling agents are critical for establishing a durable bond between the inorganic filler particles (e.g., silica, glass) and the organic polymer resin matrix. nih.gov this compound serves as a model for understanding the mechanistic role of highly reactive and hydrophobic silanes at these interfaces. The silanization mechanism is a multi-step process:

Hydrolysis: The Si-Cl bonds of the trichlorosilyl group are highly susceptible to hydrolysis, reacting with water present in the system to form silanetriols (R-Si(OH)₃) and hydrochloric acid.

Condensation: These reactive silanol groups can then condense in two ways:

They react with the hydroxyl groups present on the surface of the silica filler, forming stable, covalent Si-O-Si oxane bonds. This anchors the silane to the filler.

They react with other silanol molecules (self-condensation) to form a cross-linked polysiloxane network at the interface. This creates a robust, multi-layered interphase. nih.gov

Interfacial Interaction: The organic 2-phenylpropyl group of the silane becomes oriented away from the hydrophilic filler surface and into the organic resin matrix, promoting compatibility and adhesion through physical interactions (e.g., van der Waals forces).

Research comparing different hydrolyzable groups on silanes has shown that trichlorosilanes can create interfaces with superior water resistance compared to their trialkoxysilane counterparts. researchgate.net The formation of a dense, highly cross-linked polysiloxane network, coupled with the hydrophobic nature of the phenylpropyl group, is believed to reduce water sorption at the filler-resin interface. researchgate.netcfmats.com This is critical for preventing hydrolytic degradation of the bond over time, a primary cause of failure in dental composites. The hydrophobic phenyl group contributes to a lower surface energy, which can improve the wetting of the silanized filler by the resin monomer. researchgate.net

Silane Functional GroupKey Mechanistic FeatureImpact on Dental Interface
Trichloro (-SiCl₃) High reactivity and rapid hydrolysis.Forms a highly water-resistant interface, potentially improving the durability of the composite bond. researchgate.net
Phenyl (-C₆H₅) Increases hydrophobicity and steric bulk.Reduces water uptake at the interface and can improve wetting by the resin monomer. researchgate.netcfmats.com
Methacryloxypropyl (-C₇H₁₁O₂) Polymerizable organic group.Covalently bonds with the resin matrix during polymerization, ensuring strong coupling. nih.gov

Future Research Directions and Emerging Paradigms in Trichloro 2 Phenylpropyl Silane Chemistry

Exploration of Novel, Environmentally Benign Synthetic Routes

The traditional synthesis of organochlorosilanes often involves processes that are energy-intensive and utilize hazardous reagents. Future research must prioritize the development of greener, more sustainable synthetic pathways to Trichloro(2-phenylpropyl)silane. A key focus will be the replacement of conventional chlorination agents with more environmentally friendly alternatives.

One promising avenue is the exploration of direct, catalyst-mediated hydrosilylation of allylbenzene (B44316) with trichlorosilane (B8805176). While hydrosilylation is a known method, research into novel, earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metal catalysts like platinum and rhodium is critical. The goal would be to achieve high regioselectivity for the desired β-isomer, this compound, under mild reaction conditions.

Furthermore, solvent-free or "on-water" synthesis methodologies represent another important frontier. smolecule.com The development of protocols that minimize or eliminate the use of volatile organic solvents would significantly reduce the environmental footprint of this compound production. Research could also investigate mechanochemical synthesis, a solvent-free technique that uses mechanical force to induce chemical reactions.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthesis Route Current Status/Analogy Potential Advantages for Future Research Key Research Challenges
Catalytic Hydrosilylation Established for various organosilanes. High atom economy, potential for high selectivity. Development of low-cost, non-toxic catalysts; optimization of reaction conditions to minimize side products.
Direct Process Adaptation Industrial standard for methylchlorosilanes. Potential for large-scale, continuous production. High energy requirements; control of reaction selectivity with a more complex organic group.
Grignard Reaction A common laboratory-scale method. Versatility in precursor selection. Stoichiometric use of magnesium, generation of magnesium halide waste.

| Solvent-Free Synthesis | Emerging green chemistry approach. smolecule.com | Reduced environmental impact, simplified purification. | Ensuring sufficient reactivity and selectivity without a solvent medium. |

Development of Advanced In Situ and Operando Characterization Techniques for Dynamic Processes

The performance of this compound as a surface modifying agent is dictated by its hydrolysis and condensation reactions at interfaces. Traditionally, these processes are studied ex situ, which may not capture the true dynamics of the system. Future research should focus on the application of advanced in situ and operando characterization techniques to monitor these reactions in real-time.

Techniques such as in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy could provide invaluable information on the kinetics of silanol (B1196071) group formation and subsequent polysiloxane network development on a substrate. These methods would allow for the direct observation of the chemical changes as they occur at the solid-liquid or solid-gas interface.

X-ray-based techniques, like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), adapted for operando conditions, could reveal changes in the elemental composition and chemical state of the surface during modification. This would provide a more complete picture of the bonding mechanisms between the silane (B1218182) and the substrate. Understanding these dynamic processes is crucial for optimizing coating procedures and ensuring the formation of robust and durable surface layers.

Integration of Multiscale Computational Modeling for Predictive Material Design

Computational modeling is a powerful tool for predicting the behavior of materials at the molecular level and accelerating the design of new functional surfaces. Future research on this compound would greatly benefit from a multiscale computational approach.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, its reactivity, and its interaction with different substrate surfaces. This can help in understanding the fundamental mechanisms of adsorption and bond formation.

Molecular Dynamics (MD) simulations can then be used to model the self-assembly of this compound molecules on surfaces, the formation of self-assembled monolayers (SAMs), and the structure of the resulting organic-inorganic interface. These simulations can provide insights into how factors like solvent, temperature, and substrate chemistry influence the final structure and properties of the modified surface. By combining these computational techniques, researchers can create predictive models that guide experimental efforts in designing materials with tailored properties.

Tailoring of Silane Architecture for Highly Specific Interfacial Engineering Challenges

The molecular architecture of this compound offers significant opportunities for tailoring its properties for specific interfacial engineering challenges. The phenylpropyl group can be further functionalized to introduce a wide range of chemical functionalities.

For instance, the introduction of hydrophilic groups, such as hydroxyl or polyethylene (B3416737) glycol (PEG) moieties, onto the phenyl ring could be explored to create surfaces with controlled wettability. Conversely, the attachment of fluorinated alkyl chains could lead to superhydrophobic and oleophobic surfaces. The ability to precisely control the surface chemistry at this level opens up possibilities for applications in areas such as biocompatible materials, anti-fouling coatings, and microfluidic devices.

Research in this area would involve the development of synthetic strategies to modify the phenylpropyl group either before or after its attachment to the silicon atom. The resulting derivatives would then need to be characterized to understand how the introduced functionality affects their self-assembly and interfacial properties.

Table 2: Potential Functional Derivatives of this compound for Interfacial Engineering

Functional Group Potential Application Research Focus
Hydroxyl (-OH) Improved biocompatibility, enhanced adhesion to polar polymers. Synthesis of hydroxylated precursors, characterization of surface energy.
Amino (-NH2) Covalent attachment of biomolecules, pH-responsive surfaces. Controlled amination of the phenyl ring, study of surface charge characteristics.
Fluorinated Alkyl (-CFx) Superhydrophobic and oleophobic surfaces, low-friction coatings. Synthesis of fluorinated derivatives, measurement of contact angles and surface energy.

| Polyethylene Glycol (PEG) | Anti-fouling surfaces, protein-resistant coatings. | Grafting of PEG chains to the silane, evaluation of bio-adhesion. |

Research into Multifunctional Hybrid Materials Incorporating this compound Derivatives

The incorporation of this compound and its derivatives into hybrid organic-inorganic materials is a highly promising area for future research. By reacting the trichlorosilyl (B107488) group with inorganic nanoparticles (e.g., silica (B1680970), titania, zinc oxide), it is possible to create functionalized nanoparticles with a shell of organic molecules.

These hybrid materials could exhibit a combination of properties derived from both the inorganic core and the organic shell. For example, silica nanoparticles functionalized with a derivative of this compound containing a fluorescent dye could be used for bioimaging applications. Similarly, incorporating these functionalized nanoparticles into polymer matrices could lead to nanocomposites with enhanced mechanical, thermal, or optical properties.

Future research should focus on developing controlled methods for the synthesis of these hybrid materials, ensuring a uniform and stable grafting of the silane onto the nanoparticle surface. The characterization of these materials will be crucial to understand the structure-property relationships and to explore their potential in advanced applications such as catalysis, sensing, and drug delivery.

Q & A

Q. What are the established synthesis methods for Trichloro(2-phenylpropyl)silane, and how are reaction conditions optimized?

this compound is typically synthesized via hydrosilylation reactions or direct chlorination of organosilane precursors. Key optimization parameters include:

  • Inert atmosphere : Moisture-sensitive reactions require anhydrous solvents (e.g., dry toluene) and nitrogen/argon environments to prevent hydrolysis .
  • Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) enhance regioselectivity in hydrosilylation .
  • Temperature control : Exothermic reactions necessitate gradual reagent addition and cooling (0–25°C) to avoid side products .

Q. Example Protocol :

ReagentQuantityRoleConditionsSource
Trichloro(hexyl)silane350 μLSurfactant/reactantSonication in dry toluene, 35 min
Silicon tetrachloride200 μLCore reactantReverse micelle formation

Q. How is purity assessed, and what analytical techniques are critical for quality control?

Purity is evaluated using gas chromatography (GC), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR):

  • GC : Quantifies silane content (>97% purity) and detects volatile byproducts .
  • ¹H/¹³C NMR : Confirms structural integrity by identifying phenyl and propyl proton environments .
  • FTIR : Validates Si-Cl (450–550 cm⁻¹) and C-Si (1250 cm⁻¹) bond presence .

Q. Critical Parameters :

  • Sample preparation under inert conditions to prevent hydrolysis.
  • Cross-validation using multiple techniques to resolve discrepancies (e.g., GC vs. NMR purity) .

Q. What are the best practices for handling and storing this compound?

  • Storage : In sealed, moisture-resistant containers under nitrogen at 0–6°C to prevent degradation .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to skin corrosion (Category 1B) and acute toxicity risks .
  • Hydrolysis mitigation : Avoid aqueous environments; use dry solvents like toluene or hexane .

Advanced Questions

Q. How can this compound be utilized in surface modification for nanotechnology applications?

This silane is employed to functionalize nanoparticles (NPs) and substrates via self-assembled monolayers (SAMs):

  • Nanoparticle synthesis : Acts as a surfactant and reactant, forming reverse micelles with SiCl₄ cores .
  • Surface hydrophobicity : Fluorinated analogs (e.g., perfluorooctyl variants) enhance water repellency in microfluidics .

Q. Experimental Design :

ApplicationMethodOutcomeSource
Si NC fabricationSonication in dry tolueneUniform core-shell NPs
Microfluidic chipsVapor-phase depositionAnti-fouling surfaces

Q. How does the reactivity of this compound vary under different environmental conditions?

  • Humidity : Hydrolysis generates silanols (Si-OH), altering surface adhesion properties. Controlled humidity (<5% RH) is critical for consistent results .
  • Temperature : Elevated temperatures (≥50°C) accelerate degradation; stability studies recommend storage below 25°C .
  • Solvent polarity : Polar solvents (e.g., THF) reduce shelf life compared to non-polar alternatives (e.g., hexane) .

Q. How should researchers address contradictions in reported data (e.g., purity, reactivity)?

Discrepancies often arise from methodological differences:

  • Purity assays : GC may overestimate purity if non-volatile impurities are present, while NMR provides structural but not quantitative data .
  • Reactivity variations : Trace moisture or catalyst residues can alter reaction pathways. Reproduce experiments under strictly controlled conditions .

Q. Resolution Strategy :

Validate purity using GC, NMR, and elemental analysis.

Replicate studies with batch-controlled reagents.

Use standardized protocols (e.g., inert glovebox techniques) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.